molecular formula C8H14N2S B189681 4-tert-butyl-N-methyl-1,3-thiazol-2-amine CAS No. 82202-31-1

4-tert-butyl-N-methyl-1,3-thiazol-2-amine

Cat. No. B189681
CAS RN: 82202-31-1
M. Wt: 170.28 g/mol
InChI Key: NEALBPIDYISVSU-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-methyl-1,3-thiazol-2-amine” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Molecular Structure Analysis

The molecular formula of “4-tert-butyl-N-methyl-1,3-thiazol-2-amine” is C7H12N2S . Its average mass is 156.249 Da and its monoisotopic mass is 156.072113 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-methyl-1,3-thiazol-2-amine” include a density of 1.1±0.1 g/cm3, a boiling point of 253.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.1±3.0 kJ/mol and its flash point is 106.9±18.7 °C .

Scientific Research Applications

Medicinal Chemistry

4-t-Butyl-2-(methylamino)thiazole: has been explored for its potential in medicinal chemistry due to the biological activities associated with thiazole derivatives. These compounds have been studied for their antibacterial, antifungal, anti-inflammatory, and antitumor properties . The ability to modify the thiazole ring with different substituents allows for the development of new drugs with targeted biological effects.

Future Directions

The 2-aminothiazole scaffold, which “4-tert-butyl-N-methyl-1,3-thiazol-2-amine” is a derivative of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future innovation in this field could potentially lead to the development of more potent anticancer drugs .

properties

IUPAC Name

4-tert-butyl-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(9-4)10-6/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEALBPIDYISVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400303
Record name 4-tert-butyl-N-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-t-Butyl-2-(methylamino)thiazole

CAS RN

82202-31-1
Record name 4-tert-butyl-N-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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